molecular formula C24H47NO4 B591023 PEG-3 oleamide CAS No. 26027-37-2

PEG-3 oleamide

Cat. No.: B591023
CAS No.: 26027-37-2
M. Wt: 413.643
InChI Key: MOUZJOLAMBUMFE-KTKRTIGZSA-N
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Scientific Research Applications

PEG-3 oleamide has a wide range of applications in scientific research:

Mechanism of Action

PEG-3 Oleamide functions as an emulsifying agent, promoting the formation of intimate mixtures between immiscible liquids by modifying the interfacial tension . It also acts as a surfactant, reducing the surface tension of cosmetics and contributing to the even distribution of the product when it is used .

Future Directions

While specific future directions for PEG-3 Oleamide are not detailed in the sources, it’s noted that PEGs have various applications in many fields, ranging from medical to industrial areas . As research continues, new applications and uses for this compound may be discovered.

Preparation Methods

Synthetic Routes and Reaction Conditions

PEG-3 oleamide is synthesized through the ethoxylation of oleamide. The process involves the reaction of oleic acid with ammonia or an amine to form oleamide, which is then ethoxylated using ethylene oxide. The reaction conditions typically include:

    Temperature: 150-200°C

    Pressure: 1-2 atm

    Catalysts: Alkali catalysts such as sodium hydroxide or potassium hydroxide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale ethoxylation reactors where oleamide is continuously fed and reacted with ethylene oxide under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

PEG-3 oleamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to oleamide and polyethylene glycol.

    Substitution: It can participate in substitution reactions where the ethoxylated chain is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts depending on the specific reaction .

Comparison with Similar Compounds

PEG-3 oleamide is part of a broader class of alkoxylated fatty amides. Similar compounds include:

  • PEG-2 oleamide
  • PEG-4 oleamide
  • PEG-5 oleamide
  • PEG-6 oleamide

Compared to these compounds, this compound offers a balance between hydrophilicity and hydrophobicity, making it particularly effective as an emulsifier and surfactant. Its unique structure allows for versatile applications across different industries .

Properties

IUPAC Name

(Z)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-18-20-28-22-23-29-21-19-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUZJOLAMBUMFE-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26027-37-2
Record name PEG-6 oleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026027372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-2-[(1-oxo-9-octadecen-1-yl)amino]ethyl]-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly(oxy-1,2-ethanediyl), α-[(9Z)-2-[(1-oxo-9-octadecen-1-yl)amino]ethyl]-ω-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.171
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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